

Computational Performance of (R,R)-i-Pr-DUPHOS Catalysts: A Comparative Guide

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Compound of Interest

Compound Name: (R,R)-i-Pr-DUPHOS

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For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for efficient and stereoselective synthesis. **(R,R)-i-Pr-DUPHOS** has emerged as a prominent chiral phosphine ligand in asymmetric catalysis. This guide provides an objective comparison of its performance based on computational studies, supported by experimental data, to aid in catalyst selection and reaction optimization.

Performance in Asymmetric Hydrogenation

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism and predicting the enantioselectivity of **(R,R)-i-Pr-DUPHOS** and its analogs in asymmetric hydrogenation reactions.

A key area of investigation has been the hydrogenation of prochiral enamides. For instance, DFT calculations on the [(R,R)-(iPrDuPhos)Co]-catalyzed hydrogenation of enamides have shown that the irreversible addition of H₂ to the bound enamide is the rate- and selectivity-determining step.^{[1][2]} These studies support an unsaturated pathway involving cobalt(0) and cobalt(II) intermediates.^{[1][2]}

In a similar vein, large-scale computational modeling of the [Rh((R,R)-Me-DuPHOS)]⁺-catalyzed hydrogenation of α -formamidoacrylonitrile using a hybrid quantum mechanics/molecular mechanics (ONIOM) method has provided deep insights.^{[3][4][5]} The calculations revealed that while the binding of the re enantioface of the enamide to the catalyst forms the more stable, major diastereomer, the minor diastereomer is significantly more reactive, exhibiting "anti-lock-and-key" behavior.^{[3][4][5]} This difference in reactivity, with a

lower free energy barrier for the minor diastereomer, is the origin of the high enantioselectivity observed experimentally.[3][4][5]

Catalyst System	Substrate	Computational Method	Key Finding	Predicted ee% (Product)	Ref.
[(R,R)- (iPrDuPhos)C o]	Prochiral Enamides	DFT	H2 addition is the rate- and selectivity- determining step.	-	[2]
[Rh((R,R)- Me- DuPHOS)]+	α- formamidoacr ylonitrile	ONIOM (B3LYP/HF/U FF)	"Anti-lock- and-key" mechanism; minor diastereomer is more reactive.	99.9% (R)	[3][4]

Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation

A direct comparison between (R,R)-Me-DUPHOS and **(R,R)-i-Pr-DUPHOS** in the Pd(0)-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylpropenyl acetate has been conducted.[6][7] While **(R,R)-i-Pr-DUPHOS** afforded excellent enantioselectivities (up to $\geq 98\%$ ee), the conversions were generally lower than those obtained with (R,R)-Me-DUPHOS under similar conditions.[6][7]

Interestingly, a switch in the absolute configuration of the product to (R) was observed with the i-Pr-DUPHOS ligand, highlighting the complementary nature of these two ligands.[6][7] Computational studies, including DFT calculations of the Fukui function, were performed to rationalize these findings, suggesting that stereochemical factors play a more significant role than electronic factors in determining the outcome of the reaction with the i-Pr-DUPHOS catalyst.[6][7]

Ligand	Catalyst Precursors or	Substrate	Nucleophile	Conversion	ee%	Product Configuration	Ref.
(R,R)-Me-DUPHOS	Various Pd(0)	rac-1,3-diphenylpropenyl acetate	Malonate	Generally higher	-	(S)	[6][7]
(R,R)-i-Pr-DUPHOS	Various Pd(0)	rac-1,3-diphenylpropenyl acetate	Malonate	Generally lower	up to ≥ 98%	(R)	[6][7]

Experimental and Computational Protocols

Computational Methodology for Rh-Catalyzed Hydrogenation[3][4][5]

A three-layer hybrid quantum mechanics/molecular mechanics (ONIOM) method was employed to model the potential energy surface.

- High-Level Layer (QM): The bond-breaking and bond-forming region was modeled using the B3LYP density functional method.
- Medium-Level Layer (QM): The electronic and steric impact of the outer coordination sphere of the catalyst was described using Hartree-Fock (HF) theory.
- Low-Level Layer (MM): The remainder of the system was treated with the Universal Force Field (UFF).

Intermediates and transition states were calculated along four isomeric pathways for two diastereomeric manifolds.

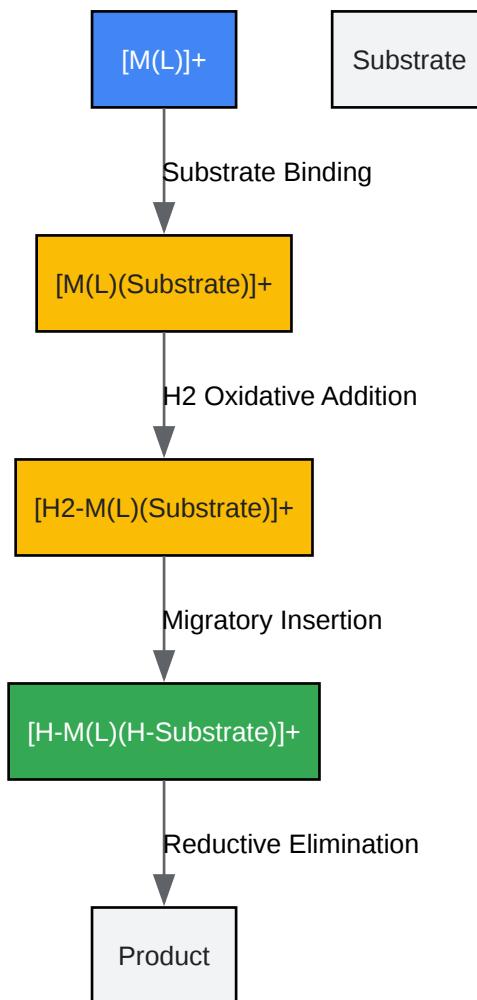
Computational Methodology for Pd-Catalyzed Allylic Alkylation[6][7]

Semi-empirical computational studies were undertaken to explain the stereochemical outcome. DFT calculations of the Fukui Function (FF) were also conducted to identify the most likely site for nucleophilic attack on the active Pd-allyl complex.

Visualizing Reaction Pathways

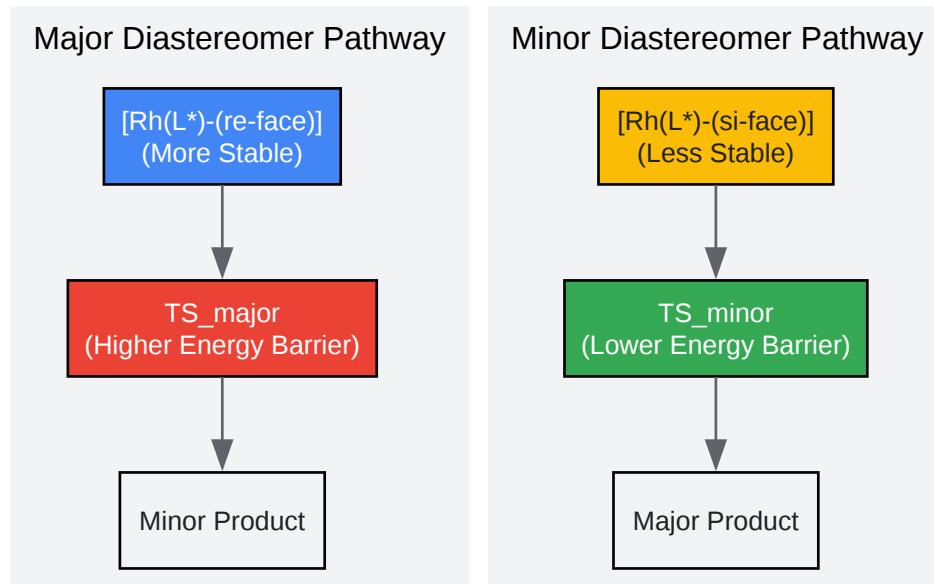
To better understand the catalytic cycles and the origin of enantioselectivity, the following diagrams represent the key mechanistic steps.

General Catalytic Cycle for Asymmetric Hydrogenation

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Caption: A generalized catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Origin of Enantioselectivity in Rh-DuPHOS Hydrogenation

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Caption: "Anti-lock-and-key" model for Rh-DUPHOS catalyzed hydrogenation.[3][4][5]

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